N-(3-Isopropoxybenzyl)butan-1-amine
Description
N-(3-Isopropoxybenzyl)butan-1-amine is a secondary amine featuring a butan-1-amine chain linked to a 3-isopropoxy-substituted benzyl group. For example, similar methods use bromobutylamine or phthalimide-protected intermediates to achieve higher yields (e.g., 70% yield with phthalimide protection vs. <40% without, as seen in ). The isopropoxy group at the benzyl ring’s meta position likely confers unique steric and electronic properties, influencing solubility and reactivity.
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-[(3-propan-2-yloxyphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-4-5-9-15-11-13-7-6-8-14(10-13)16-12(2)3/h6-8,10,12,15H,4-5,9,11H2,1-3H3 |
InChI Key |
NIFYFNBBKKYCCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares N-(3-Isopropoxybenzyl)butan-1-amine with structurally related compounds, emphasizing substituent effects:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and isopropoxy groups (electron-donating) enhance solubility in polar solvents , while chloro substituents (electron-withdrawing) may increase density and thermal stability .
- Steric Effects : Ortho-substituted derivatives (e.g., 2-methylbenzyl) exhibit lower boiling points due to reduced intermolecular interactions .
Physicochemical Properties
- Thermophysical Data : reports thermophysical properties (density, refractive index) for butan-1-amine derivatives in mixtures with amides. For example, N-butylbutan-1-amine exhibits density variations dependent on temperature and solvent interactions.
- Solubility: Methoxy and isopropoxy derivatives are generally soluble in ethanol, chloroform, and DMSO , while halogenated analogs may require nonpolar solvents.
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